Cas no 2171249-05-9 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid)

(2S)-2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid is a fluorinated Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The 5-fluorophenyl moiety enhances stability and may influence peptide conformation, while the hydroxyl group on the propanoic acid backbone offers additional functionalization potential. This derivative is particularly useful in the synthesis of modified peptides where fluorination is desired for metabolic stability or binding studies. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and bioconjugation. Proper handling under anhydrous conditions is recommended to preserve reactivity.
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid structure
2171249-05-9 structure
商品名:(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid
CAS番号:2171249-05-9
MF:C25H21FN2O6
メガワット:464.442450284958
CID:6202016
PubChem ID:165876399

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid
    • (2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
    • EN300-1573343
    • 2171249-05-9
    • インチ: 1S/C25H21FN2O6/c26-15-9-14(23(30)28-22(12-29)24(31)32)10-16(11-15)27-25(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21-22,29H,12-13H2,(H,27,33)(H,28,30)(H,31,32)/t22-/m0/s1
    • InChIKey: KQDBHCNBSDCRCT-QFIPXVFZSA-N
    • ほほえんだ: FC1=CC(C(N[C@H](C(=O)O)CO)=O)=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 464.13836456g/mol
  • どういたいしつりょう: 464.13836456g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 729
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1573343-2.5g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
2.5g
$5380.0 2023-05-26
Enamine
EN300-1573343-0.05g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
0.05g
$2306.0 2023-05-26
Enamine
EN300-1573343-0.5g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
0.5g
$2635.0 2023-05-26
Enamine
EN300-1573343-0.1g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
0.1g
$2415.0 2023-05-26
Enamine
EN300-1573343-5000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
5000mg
$7961.0 2023-09-24
Enamine
EN300-1573343-10000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
10000mg
$11805.0 2023-09-24
Enamine
EN300-1573343-2500mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
2500mg
$5380.0 2023-09-24
Enamine
EN300-1573343-10.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
10g
$11805.0 2023-05-26
Enamine
EN300-1573343-5.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
5g
$7961.0 2023-05-26
Enamine
EN300-1573343-50mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-3-hydroxypropanoic acid
2171249-05-9
50mg
$2306.0 2023-09-24

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid 関連文献

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acidに関する追加情報

Comprehensive Guide to (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid (CAS No. 2171249-05-9)

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid (CAS No. 2171249-05-9) is a specialized fluorinated amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it highly valuable in solid-phase peptide synthesis (SPPS). Its unique structure, combining a fluorophenyl group and a hydroxypropanoic acid moiety, offers versatility in designing bioactive peptides and small-molecule drugs.

The growing demand for custom peptide synthesis and drug discovery has increased interest in Fmoc-protected amino acids like this compound. Researchers frequently search for terms such as "Fmoc-amino acid applications", "fluorinated peptide building blocks", and "CAS 2171249-05-9 uses", highlighting its relevance in modern biochemistry. The compound's high purity and compatibility with automated synthesizers make it a preferred choice for laboratories focusing on peptide-based therapeutics.

One of the key advantages of (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid is its role in developing targeted drug delivery systems. The fluorine atom enhances metabolic stability, while the hydroxypropanoic acid group improves solubility—a critical factor in bioavailability optimization. Recent studies have explored its potential in cancer research and neurological disorder treatments, aligning with trending searches like "peptide drugs for oncology" and "Fmoc compounds in CNS research".

From a synthetic chemistry perspective, this compound exemplifies the convergence of fluorine chemistry and peptide engineering. The Fmoc group allows for mild deprotection conditions, reducing side reactions during multi-step syntheses. Its chiral center at the 2-position ensures stereochemical integrity, crucial for maintaining biological activity in final products. These features address common queries such as "how to handle Fmoc-amino acids" and "fluorophenyl derivatives in medicinal chemistry".

Quality control of CAS 2171249-05-9 involves advanced analytical techniques including HPLC, mass spectrometry, and chiral purity analysis. Suppliers typically provide certificates of analysis (CoA) detailing parameters like ≥98% purity and residual solvent levels, responding to industry demands for GMP-compliant intermediates. The compound's storage requires protection from light and moisture at -20°C, as indicated by frequent searches for "storage conditions for Fmoc compounds".

Emerging applications of this fluorinated building block include PROTAC development and peptide-drug conjugates (PDCs), two rapidly growing areas in biopharmaceuticals. Its phenylfluorine moiety facilitates π-stacking interactions in protein binding, while the hydroxy acid enables conjugation chemistry. These properties align with trending topics like "next-generation peptide therapeutics" and "fluorine in drug design", making it a compound of significant research interest.

When working with (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid, researchers should consider its solubility characteristics (typically in DMF or DMSO) and coupling efficiency in peptide elongation reactions. Optimization protocols often appear in searches like "Fmoc-5F-Phg-OH coupling methods" and "fluorinated amino acid incorporation". The compound's MSDS should be reviewed for proper handling, though it doesn't fall under hazardous classifications.

The market for specialty amino acid derivatives like CAS 2171249-05-9 continues to expand, driven by personalized medicine and peptide-based drug development. Current pricing trends reflect its status as a high-value research chemical, with suppliers offering quantities ranging from milligrams to kilograms. Industry reports frequently cite growing demand for fluorinated pharmaceutical intermediates, matching search patterns such as "Fmoc amino acid market growth" and "fluorophenyl compounds suppliers".

In conclusion, (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid represents a sophisticated tool for peptide chemists and medicinal researchers. Its combination of Fmoc protection, fluorine substitution, and chiral integrity addresses multiple challenges in modern drug discovery. As the pharmaceutical industry increasingly focuses on peptide therapeutics and targeted molecules, this compound's importance will likely continue to grow, making it a subject worthy of both scientific attention and commercial interest.

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